molecular formula C8H8BrClFNO2 B2875805 Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride CAS No. 1909347-78-9

Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride

Cat. No.: B2875805
CAS No.: 1909347-78-9
M. Wt: 284.51
InChI Key: JBXHZJZIKXAOHD-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride (CAS: 1909347-78-9) is a halogenated benzoate ester derivative with a molecular formula of C₈H₈BrClFNO₂ and a molecular weight of 284.51 g/mol . The compound features a methyl ester group, an amino substituent at the 3-position, bromine at the 4-position, and fluorine at the 5-position on the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is currently in high demand but temporarily out of stock, reflecting its utility in research and development .

Properties

IUPAC Name

methyl 3-amino-4-bromo-5-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-5(10)7(9)6(11)3-4;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXHZJZIKXAOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride typically involves the esterification of 3-amino-4-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents such as dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the substituents introduced.

    Oxidation and Reduction: Products include nitrobenzoates or aminobenzoates.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific biological system being studied. The presence of amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound is compared below with two closely related analogues:

Property Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride Methyl 3-bromo-4-chloro-5-fluorobenzoate Ethyl 3-amino-4-bromo-5-fluorobenzoate
Molecular Formula C₈H₈BrClFNO₂ C₈H₅BrClFO₂ C₉H₁₀BrFNO₂
Molecular Weight (g/mol) 284.51 267.48 278.09
Substituents 3-NH₂, 4-Br, 5-F, methyl ester, HCl salt 3-Br, 4-Cl, 5-F, methyl ester 3-NH₂, 4-Br, 5-F, ethyl ester
Salt Form Hydrochloride Neutral ester Neutral ester (discontinued)
Key Structural Feature Amino group enhances nucleophilicity; HCl improves solubility Chlorine substituent increases electronegativity Ethyl ester increases lipophilicity
CAS Number 1909347-78-9 1160574-62-8 Not provided
Status Out of stock (high demand) Commercially available Discontinued

Reactivity and Functional Group Implications

  • Amino Group: The presence of the 3-amino group in the target compound enables participation in condensation or acylation reactions, making it a versatile intermediate for synthesizing amides or heterocycles. This contrasts with Methyl 3-bromo-4-chloro-5-fluorobenzoate, which lacks an amino group and is less reactive toward nucleophilic substitution .
  • Halogenation: The bromine and fluorine substituents in all three compounds contribute to electron-withdrawing effects, directing electrophilic substitution reactions. However, the chlorine in Methyl 3-bromo-4-chloro-5-fluorobenzoate may increase steric hindrance compared to the amino group .
  • However, its discontinuation suggests challenges in stability or synthesis .

Biological Activity

Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrFNO2·HCl and a molecular weight of 248.05 g/mol. The compound features a benzene ring with an amino group, a bromine atom, and a fluorine atom at specific positions, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions modulate enzyme activity and receptor function, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, affecting cellular pathways.
  • Protein-Ligand Interactions : Its structure allows it to bind effectively with proteins, influencing their activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various studies:

  • Antibacterial Activity : It has shown promising results against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. In one study, the minimum inhibitory concentration (MIC) values were recorded as follows:
    Bacterial StrainMIC (µg/mL)
    E. coli WT0.008
    K. pneumoniae WT0.03
    P. aeruginosa WT0.125
  • Potential Therapeutic Applications : The compound is being explored for its potential in drug development due to its unique reactivity profile and ability to stabilize enzyme structures, which is crucial for developing treatments for various diseases .

Case Study 1: Antibacterial Efficacy

A study investigated the efficacy of this compound against engineered strains of Pseudomonas aeruginosa. The results indicated that the compound had an MIC value significantly lower than traditional fluoroquinolones like ciprofloxacin, suggesting enhanced potency against resistant strains .

Case Study 2: Enzyme Interaction

In another study focusing on topoisomerase inhibition, the compound was found to inhibit bacterial gyrase with an IC50 value comparable to other known inhibitors. This suggests its potential as a lead compound in antibiotic development targeting resistant bacterial strains .

Research Findings

Recent findings highlight the compound's dual role in both antibacterial activity and potential therapeutic applications:

  • Binding Affinity : Research shows that this compound can form stable complexes with target proteins, enhancing its efficacy as a pharmacological agent .
  • Comparative Analysis : Compared to similar compounds, this derivative exhibits superior biological activity due to its unique substituent arrangement, which influences its binding characteristics and reactivity profiles .

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